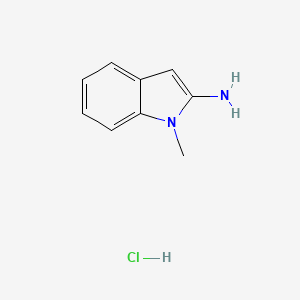

1-Methyl-1H-indol-2-amine hydrochloride

Description

Properties

IUPAC Name |

1-methylindol-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2.ClH/c1-11-8-5-3-2-4-7(8)6-9(11)10;/h2-6H,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDIUVWLAXSJQBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C=C1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90480655 | |

| Record name | 1-Methyl-2-aminoindole hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90480655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42456-82-6 | |

| Record name | 1-Methyl-2-aminoindole hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90480655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-1H-indol-2-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

1-Methyl-1H-indol-2-amine Hydrochloride: Mass Spectrometry Characterization & Analytical Protocols

Executive Summary & Chemical Context

1-Methyl-1H-indol-2-amine hydrochloride (CAS: 42456-82-6) represents a specialized scaffold in medicinal chemistry, distinct from its more common isomer, 2-methylindolin-1-amine.[1] While the indole core is ubiquitous in drug discovery (e.g., kinase inhibitors, serotonin modulators), the 2-amino functionality introduces unique stability challenges.

In its free base form, 2-aminoindoles are inherently unstable, prone to rapid auto-oxidation and tautomerization to the thermodynamic 2-iminoindoline isomer. The hydrochloride salt form is the critical pharmaceutical entity, locking the structure in a stable, protonated state suitable for storage and analysis.

This guide provides a definitive technical workflow for the mass spectrometric characterization of this compound. We focus on Electrospray Ionization (ESI) behavior, fragmentation mechanics, and self-validating handling protocols to prevent on-column degradation.

Chemical Identity & Properties

| Property | Specification |

| IUPAC Name | 1-Methyl-1H-indol-2-amine hydrochloride |

| CAS Number | 42456-82-6 |

| Molecular Formula | |

| Molecular Weight | 182.65 g/mol (Salt) / 146.19 g/mol (Free Base) |

| Monoisotopic Mass | 146.0844 Da (Free Base) |

| Solubility | Soluble in MeOH, Water, DMSO; slightly soluble in ACN.[1] |

| Stability Warning | Hygroscopic. Solutions of the free base degrade rapidly in air. |

Mass Spectrometry Instrumentation & Conditions

To achieve reproducible data, the ionization source must be tuned to minimize in-source fragmentation while ensuring sufficient desolvation of the chloride counter-ion.

Recommended LC-MS/MS Configuration

-

Ionization Mode: ESI Positive (+)

-

Rationale: The primary amine and indole nitrogen provide facile protonation sites (

).

-

-

Analyzer: Q-TOF or Orbitrap (High Resolution) recommended for exact mass confirmation; Triple Quadrupole (QqQ) for quantitation.

-

Mobile Phase Strategy:

-

Phase A: Water + 0.1% Formic Acid.

-

Phase B: Acetonitrile + 0.1% Formic Acid.

-

Critical Note: Do not use neutral pH or basic modifiers (e.g., Ammonium Hydroxide). High pH forces the formation of the unstable free base on-column, leading to peak tailing and the appearance of oxidation artifacts (e.g., dimers at m/z 290+).

-

Source Parameters (Standard ESI)

| Parameter | Setting | Impact |

| Capillary Voltage | 3.0 - 3.5 kV | Optimal ionization without discharge. |

| Cone Voltage | 20 - 30 V | Sufficient to decluster the HCl salt adducts. |

| Desolvation Temp | 350°C | Ensures removal of aqueous solvent shell. |

| Collision Energy | 15 - 35 eV | Ramped energy required to observe full fragmentation series. |

Fragmentation Analysis & Mechanistic Pathways[2]

The mass spectral signature of 1-Methyl-1H-indol-2-amine is defined by the stability of the indole aromatic system and the lability of the exocyclic amine.

Primary Ionization

-

Observed Precursor: m/z 147.09

-

Adducts: Sodium adducts (

, m/z 169.07) may appear if glassware is not LC-MS grade, but the protonated species is dominant due to the basicity of the 2-amino group.

Diagnostic Fragmentation Pathway

Upon Collision Induced Dissociation (CID), the molecule follows a characteristic "stripping" pathway.

-

Loss of Ammonia (

17 Da): The most abundant product ion arises from the cleavage of the exocyclic C-N bond. -

Indole Ring Fragmentation (

27 Da): The resulting m/z 130 ion undergoes ring contraction/opening typical of indoles, losing Hydrogen Cyanide (HCN).-

(

-

Identity: Styryl cation or phenylacetylene cation derivatives.

-

(

-

Secondary Alkyl Loss (

15 Da): Minor pathways involving the loss of the N-methyl group may be observed at high collision energies.-

(Loss of

-

(Loss of

Fragmentation Visualization (Graphviz)

Caption: Step-wise CID fragmentation pathway of 1-Methyl-1H-indol-2-amine, highlighting the dominant ammonia loss.

Experimental Protocol: Sample Preparation & Workflow

This protocol is designed to validate the compound's identity while mitigating its inherent instability.

Reagent Preparation

-

Stock Solution (1 mg/mL): Weigh 1.83 mg of the hydrochloride salt. Dissolve in 1.0 mL of Methanol .

-

Note: Methanol is preferred over water for stock stability. Do not use DMSO if recovering the sample is necessary, as DMSO is difficult to remove.

-

-

Working Standard (10 µg/mL): Dilute the stock 1:100 into Water/Acetonitrile (90:10) + 0.1% Formic Acid .

-

Critical: The presence of formic acid is mandatory to keep the amine protonated and prevent oxidation.

-

Analytical Workflow

Caption: Standard Operating Procedure (SOP) for the handling and MS analysis of labile aminoindole salts.

Application: Impurity Profiling & Quality Control

In drug development, this compound is often an intermediate.[5] Common impurities to monitor via MS include:

-

1-Methylindole (Starting Material):

-

MS Signature: m/z 132

. -

Differentiation: 1-Methylindole lacks the amino group; it will not show the m/z 147 parent.

-

-

Oxidative Dimers:

-

MS Signature: m/z 290-292 range.

-

Cause: Exposure of the free base to air.[7] If these peaks appear, the sample preparation was too basic or the stock solution has degraded.

-

-

Hydrolysis Products:

References

-

PubChem. (n.d.).[1] 1-Methyl-1H-indol-2-amine hydrochloride.[1][8] National Library of Medicine. Retrieved February 7, 2026, from [Link]

-

NIST Chemistry WebBook. (n.d.). 1H-Indole-2-carboxylic acid, 1-methyl- (Analogous Fragmentation Data). National Institute of Standards and Technology. Retrieved February 7, 2026, from [Link]

-

Tujikawa, K., et al. (2015). Instability of the Hydrochloride Salts of Cathinone Derivatives in Air. Forensic Science International. Retrieved February 7, 2026, from [Link] (Contextual reference for amine salt instability mechanisms).

Sources

- 1. 1-methyl-1H-indol-2-amine hydrochloride | C9H11ClN2 | CID 12211272 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. US4564677A - Preparation of N-amino compounds - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. bipublication.com [bipublication.com]

- 7. Instability of the hydrochloride salts of cathinone derivatives in air - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 1-Methyl-1H-indol-2-amine hydrochloride|CAS 42456-82-6 [benchchem.com]

Technical Guide: Solubility Profile & Stability Dynamics of 1-Methyl-1H-indol-2-amine Hydrochloride

Executive Summary & Chemical Identity[1][2][3]

1-Methyl-1H-indol-2-amine hydrochloride (CAS: 42456-82-6) is a specialized heterocyclic building block primarily used in the synthesis of indole-fused polyheterocycles and as a probe in medicinal chemistry. Unlike simple indoles, this compound possesses a unique tautomeric vulnerability that dictates its solubility behavior and handling requirements.

Researchers must recognize that "solubility" for this compound is not a static parameter but a time-dependent variable due to its susceptibility to oxidative dimerization and tautomeric equilibration in solution. This guide provides a validated profile for handling, solubilizing, and storing this sensitive reagent.

Physicochemical Core

| Property | Detail |

| IUPAC Name | 1-Methyl-1H-indol-2-amine hydrochloride |

| Molecular Formula | C |

| Molecular Weight | 182.65 g/mol |

| Appearance | Off-white to pale brown solid (hygroscopic) |

| pKa (Calculated) | ~8.1 (Conjugate acid at C3/N1) |

| Key Risk | Oxidative dimerization to 2,2'-bis(indole) derivatives; Hydrolysis to oxindoles.[1] |

Tautomeric Dynamics & Structural Basis[3]

To understand the solubility profile, one must first understand the structural flux of the 2-aminoindole core. In the solid state, the hydrochloride salt stabilizes the protonated cation. However, upon dissolution, the compound enters an equilibrium between the amino-indole and imino-indoline forms.

Mechanistic Insight

The 1-methyl group blocks tautomerism at the N1 position, forcing proton transfer dynamics to occur between the C2-amine and the C3-carbon. The hydrochloride salt typically exists as the C3-protonated iminium species, which is the most stable cation.

Figure 1: The dissolution of the hydrochloride salt releases the cation, which equilibrates between amino and imino forms. The free base is highly susceptible to oxidation.[1]

Solubility Profile

The solubility of 1-Methyl-1H-indol-2-amine hydrochloride is limited by its high crystal lattice energy and the hydrophobicity of the indole core.

Quantitative Solubility Data

| Solvent | Solubility Estimate | Classification | Notes |

| Water | 0.14 mg/mL (approx.[1][2] 0.77 mM) | Very Slightly Soluble | Low solubility due to flat aromatic stacking.[1] Acidic pH improves stability but not necessarily solubility limit. |

| DMSO | ~10 - 25 mg/mL | Soluble | Preferred solvent for stock solutions.[1] Must be anhydrous and degassed. |

| Methanol | < 1 mg/mL | Slightly Soluble | Proticity can accelerate tautomerism; not recommended for long-term storage.[1] |

| Ethanol | < 0.5 mg/mL | Very Slightly Soluble | Poor solubility compared to DMSO.[1] |

| Acetonitrile | < 0.1 mg/mL | Insoluble | Poor solvation of the chloride salt.[1] |

Critical Observation: While the salt is technically hydrophilic, the reported aqueous solubility is remarkably low (0.14 mg/mL) [1]. This suggests that for biological assays, the compound must be predissolved in DMSO and diluted, rather than dissolved directly in buffer.

Stability & Degradation Risks[3]

The "solubility" of this compound is often misreported because the compound degrades before equilibrium is reached.

-

Oxidative Dimerization: In the presence of oxygen and light, the free base radicalizes and couples to form colored (often red/brown) dimers.

-

Hydrolysis: In aqueous solution, particularly at non-neutral pH, the imine form can hydrolyze to 1-methyl-oxindole (1-methylindolin-2-one), releasing ammonia.

Stability Rule: Solutions in DMSO are stable for roughly 24 hours at 4°C if protected from light. Aqueous solutions should be prepared immediately before use.

Experimental Protocols

Protocol A: Preparation of Stable Stock Solution (10 mM)

Use this protocol for high-throughput screening or biological assays.

-

Materials:

-

1-Methyl-1H-indol-2-amine HCl (Solid).[2]

-

Anhydrous DMSO (99.9%, stored over molecular sieves).

-

Amber glass vial (to block UV light).

-

Argon or Nitrogen gas line.

-

-

Procedure:

-

Step 1: Weigh 1.83 mg of the hydrochloride salt into the amber vial.

-

Step 2: Purge the vial with Argon for 30 seconds to displace oxygen.

-

Step 3: Add 1.0 mL of Anhydrous DMSO.

-

Step 4: Vortex vigorously for 60 seconds. Sonicate for 2 minutes if visible particles remain.

-

Step 5: QC Check: The solution should be clear and colorless to pale yellow. A dark brown or red color indicates oxidation.

-

Step 6: Store at -20°C. Re-purge with Argon after every use.

-

Protocol B: Solubility Determination (Kinetic Method)

Standard equilibrium methods (shake-flask 24h) fail for this compound due to degradation. Use this kinetic method.

Figure 2: Kinetic solubility workflow designed to minimize degradation artifacts.

-

Preparation: Add excess solid to degassed water (adjusted to pH 2.0 with HCl to suppress hydrolysis).

-

Agitation: Shake for only 1 hour at 25°C protected from light.

-

Filtration: Filter rapidly using a 0.22 µm PTFE syringe filter.

-

Quantification: Inject immediately onto HPLC (C18 column, Acetonitrile/Water gradient). Calibrate against a fresh DMSO standard.

-

Criteria: If degradation peaks (>5% area) are observed, the solubility result is invalid, and the time window must be shortened.

References

-

PubChem. (2025).[3] 1-Methyl-1H-indol-2-amine hydrochloride Compound Summary. National Library of Medicine. Retrieved February 7, 2026, from [Link]

Sources

An In-depth Technical Guide to the Stability of 1-Methyl-1H-indol-2-amine hydrochloride

Foreword: The Criticality of Stability in Drug Discovery and Development

In the journey of a molecule from a promising hit to a viable drug candidate, the assessment of its chemical stability is a non-negotiable cornerstone. For researchers, scientists, and drug development professionals, understanding the intrinsic stability of a compound like 1-Methyl-1H-indol-2-amine hydrochloride is paramount. This guide provides a comprehensive framework for evaluating the stability of this specific molecule, offering not just protocols, but the scientific rationale behind them. Our approach is grounded in the principles of expertise, trustworthiness, and authoritative scientific evidence to empower you in your research and development endeavors.

Physicochemical Characterization of 1-Methyl-1H-indol-2-amine hydrochloride

A thorough understanding of a compound's physicochemical properties is the foundation upon which all stability studies are built. 1-Methyl-1H-indol-2-amine hydrochloride, a derivative of the privileged 2-aminoindole scaffold, possesses a unique combination of structural features that influence its behavior.

Table 1: Physicochemical Properties of 1-Methyl-1H-indol-2-amine hydrochloride [1]

| Property | Value | Source |

| Molecular Formula | C₉H₁₁ClN₂ | PubChem |

| Molecular Weight | 182.65 g/mol | PubChem |

| IUPAC Name | 1-methylindol-2-amine;hydrochloride | PubChem |

| CAS Number | 42456-82-6 | PubChem |

| Computed Properties | ||

| XLogP3 | 1.8 | PubChem |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 1 | PubChem |

| Rotatable Bond Count | 0 | PubChem |

The presence of a primary amine, an indole ring system, and its formulation as a hydrochloride salt are key determinants of its stability profile. The hydrochloride salt form generally enhances aqueous solubility and can improve stability compared to the free base, a common strategy in pharmaceutical development[2][3].

Potential Degradation Pathways: A Mechanistic Perspective

Hydrolytic Instability

The 2-aminoindole core, particularly the aminal-like functionality at the C2 position, can be susceptible to hydrolysis, especially under acidic or basic conditions[4]. The presence of the hydrochloride salt will create an acidic microenvironment in aqueous solutions, which could potentially accelerate this process.

Oxidative Degradation

Indole derivatives are known to be susceptible to oxidation[5]. The electron-rich indole ring can react with atmospheric oxygen or other oxidizing agents, leading to a variety of degradation products. The primary amine group can also be a site for oxidative degradation. The presence of trace metals can catalyze such oxidative processes[6].

Photostability

Many indole-containing compounds exhibit photosensitivity. Exposure to light, particularly in the UV range, can lead to the formation of reactive species and subsequent degradation. This is a critical parameter to evaluate for any new chemical entity intended for pharmaceutical use.

Below is a conceptual diagram illustrating the potential degradation pathways.

Caption: Potential Degradation Pathways of 1-Methyl-1H-indol-2-amine hydrochloride.

A Framework for Comprehensive Stability Assessment

A robust stability testing program is essential to de-risk a compound for further development. This involves both forced degradation studies and long-term stability testing under various storage conditions as outlined by the International Council for Harmonisation (ICH) guidelines.

Forced Degradation (Stress Testing)

The objective of forced degradation is to intentionally degrade the sample to identify potential degradation products and to develop a stability-indicating analytical method.

Table 2: Proposed Forced Degradation Conditions

| Stress Condition | Proposed Protocol | Rationale |

| Acid Hydrolysis | 0.1 M HCl at 60°C for 24h | To assess stability in acidic environments. |

| Base Hydrolysis | 0.1 M NaOH at 60°C for 24h | To assess stability in basic environments. |

| Neutral Hydrolysis | Water at 60°C for 24h | To assess stability in neutral aqueous solutions. |

| Oxidation | 3% H₂O₂ at room temperature for 24h | To evaluate susceptibility to oxidative degradation. |

| Photostability | ICH Q1B compliant photostability chamber | To determine if the compound is light-sensitive. |

| Thermal Degradation | 80°C for 48h (solid state) | To assess thermal stability. |

Long-Term Stability Studies

Long-term stability studies are designed to evaluate the stability of the compound under recommended storage conditions over an extended period.

Table 3: Proposed Long-Term Stability Conditions (ICH Q1A(R2))

| Condition | Temperature | Humidity | Minimum Duration |

| Long-term | 25°C ± 2°C | 60% RH ± 5% RH | 12 months |

| Intermediate | 30°C ± 2°C | 65% RH ± 5% RH | 6 months |

| Accelerated | 40°C ± 2°C | 75% RH ± 5% RH | 6 months |

The following diagram outlines a logical workflow for conducting a comprehensive stability assessment.

Caption: Experimental Workflow for Stability Assessment.

Experimental Protocols: A Step-by-Step Guide

The following protocols are provided as a detailed guide for executing the stability studies.

Protocol for Forced Degradation

-

Sample Preparation: Prepare a stock solution of 1-Methyl-1H-indol-2-amine hydrochloride in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

-

Stress Conditions:

-

Acid/Base Hydrolysis: To separate aliquots of the stock solution, add an equal volume of 0.2 M HCl or 0.2 M NaOH to achieve a final acid/base concentration of 0.1 M. Incubate at 60°C.

-

Oxidation: To an aliquot of the stock solution, add 3% hydrogen peroxide. Keep at room temperature.

-

Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

Thermal Stress: Place the solid compound in a temperature-controlled oven at 80°C.

-

-

Time Points: Sample at appropriate time points (e.g., 0, 2, 6, 12, 24 hours).

-

Sample Quenching: Neutralize acidic and basic samples before analysis.

-

Analysis: Analyze all samples by a validated stability-indicating HPLC method.

Protocol for Long-Term Stability Study

-

Sample Preparation: Package the solid 1-Methyl-1H-indol-2-amine hydrochloride in appropriate containers (e.g., amber glass vials with inert stoppers).

-

Storage: Place the samples in stability chambers maintained at the conditions specified in Table 3.

-

Time Points: Pull samples at predetermined time points (e.g., 0, 3, 6, 9, 12 months for long-term; 0, 1, 3, 6 months for accelerated).

-

Analysis: At each time point, analyze the samples for appearance, assay of the active substance, and levels of degradation products using a validated stability-indicating method.

Recommended Analytical Methodology

A stability-indicating analytical method is one that can accurately and precisely measure the active ingredient without interference from degradation products, process impurities, excipients, or other potential impurities.

-

Primary Technique: High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse for stability studies. A reversed-phase C18 column with a gradient elution of a buffered mobile phase and an organic modifier (e.g., acetonitrile or methanol) is a good starting point.

-

Peak Purity and Identification: A photodiode array (PDA) detector can be used to assess peak purity. Mass Spectrometry (MS) coupled with HPLC (LC-MS) is invaluable for the identification and structural elucidation of degradation products.

Concluding Remarks and Future Directions

This guide provides a robust and scientifically grounded framework for the comprehensive stability assessment of 1-Methyl-1H-indol-2-amine hydrochloride. While the potential degradation pathways are based on established chemical principles, experimental validation is crucial. The data generated from these studies will be instrumental in determining the compound's shelf-life, defining appropriate storage and handling conditions, and guiding formulation development. A thorough understanding of the stability profile of this promising 2-aminoindole derivative will ultimately contribute to its successful progression through the drug development pipeline.

References

-

PubChem. 1-methyl-1H-indol-2-amine hydrochloride. National Center for Biotechnology Information. Available from: [Link]

-

Jelic, D., et al. (2020). A Novel Testing Approach for Oxidative Degradation Dependent Incompatibility of Amine Moiety Containing Drugs with PEGs in Solid-State. Pharmaceutics, 12(1), 29. Available from: [Link]

-

Wikipedia. Dimethyltryptamine. Available from: [Link]

-

Wikipedia. Ibogaine. Available from: [Link]

- Singh, U. P., & Bhat, H. R. (2011). Drug-excipient interactions: case studies and overview of drug degradation pathways. American Journal of Analytical Chemistry, 2(07), 830.

-

Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis (Doctoral dissertation, University of Glasgow). Available from: [Link]

-

Rakers, C., et al. (2016). Experimental and theoretical investigations into the stability of cyclic aminals. Beilstein Journal of Organic Chemistry, 12, 2348-2357. Available from: [Link]

-

Kishida Chemical Co., Ltd. Safety Data Sheet. Available from: [Link]

-

European Medicines Agency. (2023). Guideline on stability testing: stability testing of existing active substances and related finished products. Available from: [Link]

-

Cheméo. Chemical Properties of 1H-Indol-3-amine. Available from: [Link]

-

Chemistry LibreTexts. Basic Properties of Amines. Available from: [Link]

-

ResearchGate. Properties of Amines and their Hydrochloride Salt. Available from: [Link]

-

MDPI. Amorphization of Thiamine Chloride Hydrochloride: Effects of Physical State and Polymer Type on the Chemical Stability of Thiamine in Solid Dispersions. Available from: [Link]

Sources

- 1. 1-methyl-1H-indol-2-amine hydrochloride | C9H11ClN2 | CID 12211272 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. theses.gla.ac.uk [theses.gla.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. Experimental and theoretical investigations into the stability of cyclic aminals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ibogaine - Wikipedia [en.wikipedia.org]

- 6. A Novel Testing Approach for Oxidative Degradation Dependent Incompatibility of Amine Moiety Containing Drugs with PEGs in Solid-State - PMC [pmc.ncbi.nlm.nih.gov]

Biological activity of substituted 2-aminoindoles

An In-depth Technical Guide to the Biological Activity of Substituted 2-Aminoindoles

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-aminoindole scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds. Its unique structural and electronic properties have positioned it as a valuable template in medicinal chemistry for the design and development of novel therapeutic agents. This technical guide provides a comprehensive overview of the diverse biological activities exhibited by substituted 2-aminoindoles, with a primary focus on their anticancer, antimicrobial, antiviral, and neuroprotective properties. We delve into the key mechanisms of action, including kinase inhibition and disruption of tubulin polymerization, and explore the structure-activity relationships that govern the potency and selectivity of these compounds. Furthermore, this guide furnishes detailed, field-proven protocols for the in vitro evaluation of these molecules, empowering researchers to rigorously assess their therapeutic potential. By synthesizing current knowledge and providing practical experimental frameworks, this document aims to serve as an essential resource for professionals engaged in the discovery and development of next-generation pharmaceuticals based on the 2-aminoindole core.

Introduction: The 2-Aminoindole Scaffold - A Versatile Core in Medicinal Chemistry

The indole ring system is a ubiquitous structural feature in a vast array of natural products and synthetic molecules of therapeutic importance.[1][2] Among its many derivatives, the 2-aminoindole moiety has garnered significant attention from the medicinal chemistry community.[3][4][5] This interest is largely due to the scaffold's ability to engage in a variety of non-covalent interactions with biological macromolecules, such as hydrogen bonding, π-π stacking, and hydrophobic interactions. The presence of the amino group at the 2-position provides a crucial handle for further chemical modifications, allowing for the systematic exploration of the chemical space and the fine-tuning of pharmacological properties.

The versatility of the 2-aminoindole core has led to the discovery of compounds with a broad spectrum of biological activities. These include potent anticancer agents that target fundamental cellular processes, novel antimicrobial compounds that combat drug-resistant pathogens, antiviral molecules with activity against a range of viruses, and neuroprotective agents with potential applications in the treatment of neurodegenerative diseases.[6][7][8] This guide will provide an in-depth exploration of these activities, elucidating the underlying mechanisms and the structural features that drive them.

A Spectrum of Therapeutic Potential: Diverse Biological Activities of Substituted 2-Aminoindoles

The strategic substitution of the 2-aminoindole nucleus has yielded a plethora of derivatives with promising therapeutic activities. This section will highlight the key biological activities of these compounds, supported by specific examples and quantitative data.

Anticancer Activity: A Multi-pronged Attack on Malignancy

Substituted 2-aminoindoles have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against a wide range of human cancer cell lines, including those of the breast, lung, colon, and leukemia.[2][9] Their anticancer effects are often mediated through the inhibition of key cellular processes involved in cancer cell proliferation, survival, and metastasis.

Table 1: Anticancer Activity of Representative Substituted 2-Aminoindole Derivatives

| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

| Compound A | 5-Fluoro, N-benzyl | MCF-7 (Breast) | 2.5 | Kinase Inhibitor | [10] |

| Compound B | 3-Phenyl, 5-chloro | A549 (Lung) | 0.48 | Tubulin Polymerization Inhibitor | [10] |

| Compound C | N-(4-methoxyphenyl) | HeLa (Cervical) | 5.1 | Apoptosis Induction | [10] |

| Compound D | 3-(Thiophen-2-yl) | HepG2 (Liver) | 13.21 | CDK9 Inhibition | [10] |

| TH-39 | N/A | K562 (Leukemia) | 0.78 | Prevents Hec1-Nek2 Interaction | [9] |

IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

The data in Table 1 underscores the potent anticancer activity of substituted 2-aminoindoles and the influence of substitution patterns on their cytotoxicity and mechanistic profile.

Antimicrobial Activity: Combating Infectious Diseases

The rise of antibiotic-resistant bacteria necessitates the development of new antimicrobial agents with novel mechanisms of action. Substituted 2-aminoindoles have shown promise in this area, exhibiting activity against both Gram-positive and Gram-negative bacteria, as well as some fungal pathogens.[11][12][13]

Some derivatives have been found to inhibit bacterial cell division, while others disrupt the integrity of the microbial cell membrane.[14] The ability of certain 2-aminoindoles to overcome existing resistance mechanisms, such as efflux pumps, makes them particularly attractive candidates for further development.[8]

Table 2: Antimicrobial Activity of Selected 2-Aminoindole Analogs

| Compound ID | Substitution Pattern | Microbial Strain | MIC (µg/mL) | Reference |

| Compound E | 5-Nitro, 3-aryl | Staphylococcus aureus | 8 | [8] |

| Compound F | N-alkyl | Escherichia coli | 16 | [11] |

| Compound G | 3-(Furan-2-yl) | Candida albicans | 32 | [11] |

| 4k | 2-(4-Aminophenyl)-1H-indole | Bacillus subtilis | 15.6 | [8] |

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

Antiviral Activity: A New Frontier in Viral Therapeutics

Several substituted 2-aminoindoles have demonstrated promising antiviral activity against a range of DNA and RNA viruses.[7][15] Their mechanisms of action can vary, from inhibiting viral entry into host cells to disrupting viral replication and assembly. For instance, some derivatives have been shown to inhibit key viral enzymes such as reverse transcriptase and protease, which are essential for the life cycle of retroviruses like HIV.[16] Others have shown efficacy against influenza virus by targeting viral proteins involved in replication.[7]

Neuroprotective Effects: Guarding Against Neurological Decline

Oxidative stress and neuroinflammation are key pathological features of many neurodegenerative diseases, including Alzheimer's and Parkinson's disease.[17][18] Certain substituted 2-aminoindoles have been shown to possess potent antioxidant and anti-inflammatory properties, making them promising candidates for neuroprotection.[6][19] These compounds can scavenge reactive oxygen species (ROS), chelate metal ions that contribute to oxidative stress, and modulate inflammatory pathways in the brain.[17] By mitigating these detrimental processes, 2-aminoindoles may help to protect neurons from damage and slow the progression of neurodegenerative disorders.

Unraveling the Molecular Mechanisms: How 2-Aminoindoles Exert Their Effects

The diverse biological activities of substituted 2-aminoindoles stem from their ability to interact with a variety of molecular targets. This section will explore some of the key mechanisms of action that have been elucidated for this class of compounds.

Kinase Inhibition: A Dominant Anticancer Mechanism

Protein kinases play a central role in regulating a multitude of cellular processes, and their dysregulation is a hallmark of many cancers.[20] The 2-aminoindole scaffold has proven to be an excellent framework for the design of potent and selective kinase inhibitors.[21] These compounds often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates.

Many clinically successful kinase inhibitors, such as Sunitinib, incorporate an indolin-2-one core, a close structural relative of the 2-aminoindole scaffold.[1][22] Substituted 2-aminoindoles have been shown to inhibit a variety of kinases, including:

-

Tyrosine Kinases: Such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs), which are crucial for angiogenesis and tumor growth.[20][23]

-

Cyclin-Dependent Kinases (CDKs): Which regulate the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis.[10]

-

Other Serine/Threonine Kinases: Involved in various signaling pathways that promote cancer cell survival and proliferation.

Figure 1: Simplified signaling pathway showing inhibition of receptor tyrosine kinase (RTK) and downstream pathways by substituted 2-aminoindoles.

Tubulin Polymerization Inhibition: Disrupting the Cytoskeleton

Microtubules are dynamic polymers of α- and β-tubulin that are essential components of the cytoskeleton and are critical for cell division, intracellular transport, and cell shape maintenance.[24] Compounds that interfere with microtubule dynamics are potent anticancer agents. Substituted 2-aminoindoles have been identified as a class of tubulin polymerization inhibitors.[25][26][27] They typically bind to the colchicine-binding site on β-tubulin, preventing the polymerization of tubulin into microtubules.[27] This disruption of microtubule formation leads to mitotic arrest at the G2/M phase of the cell cycle, ultimately triggering apoptosis.[28][29]

Figure 2: Mechanism of tubulin polymerization inhibition by substituted 2-aminoindoles.

Modulation of Apoptotic Pathways

Many substituted 2-aminoindoles induce apoptosis, or programmed cell death, in cancer cells.[9] This can occur through various mechanisms, including:

-

Induction of Oxidative Stress: Some compounds can increase the production of reactive oxygen species (ROS) within cancer cells, leading to oxidative damage and the activation of apoptotic pathways.[9]

-

Mitochondrial Dysfunction: They can disrupt the mitochondrial membrane potential, leading to the release of pro-apoptotic factors like cytochrome c.[9]

-

Regulation of Apoptotic Proteins: 2-aminoindoles can modulate the expression of key proteins involved in apoptosis, such as upregulating pro-apoptotic proteins (e.g., Bax) and downregulating anti-apoptotic proteins (e.g., Bcl-2).[9]

Structure-Activity Relationships (SAR): Designing More Potent Molecules

Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective 2-aminoindole-based drugs. While the specific SAR can vary depending on the biological target, some general trends have been observed:

-

Substitutions on the Indole Nitrogen (N1): Modification at this position can significantly impact activity. For instance, the introduction of bulky groups can either enhance or diminish activity depending on the target's steric requirements.

-

Substitutions on the Amino Group (C2-NH2): Acylation or alkylation of the amino group can modulate the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, thereby affecting its biological activity.[30]

-

Substitutions on the Benzene Ring (Positions 4, 5, 6, and 7): The electronic nature and position of substituents on the benzene ring can profoundly influence the compound's potency and selectivity. Electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., methoxy groups) at specific positions can enhance interactions with the target protein.[27]

-

Substitutions at the 3-Position: The introduction of various aryl or heteroaryl groups at this position has been a successful strategy for developing potent tubulin polymerization inhibitors and kinase inhibitors.

Experimental Evaluation Protocols: A Guide to In Vitro Assessment

Rigorous experimental evaluation is essential to characterize the biological activity of newly synthesized substituted 2-aminoindoles. This section provides detailed, step-by-step protocols for key in vitro assays.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is widely used to assess the cytotoxic effect of a compound on cultured cells. It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Figure 3: Experimental workflow for the MTT cytotoxicity assay.

Cell Cycle Analysis using Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). It is particularly useful for evaluating compounds that are suspected to cause cell cycle arrest.

Principle: Cells are stained with a fluorescent dye, such as propidium iodide (PI), that binds stoichiometrically to DNA. The fluorescence intensity of the stained cells is proportional to their DNA content. A flow cytometer measures the fluorescence of individual cells, allowing for the quantification of cells in each phase of the cell cycle.

Protocol:

-

Cell Treatment: Treat cells with the test compound at its IC50 concentration for a specified time (e.g., 24 hours).

-

Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fixation: Fix the cells in 70% ethanol at -20°C overnight.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate in the dark for 30 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Analyze the resulting DNA content histograms using appropriate software to determine the percentage of cells in each phase of the cell cycle.

Tubulin Polymerization Inhibition Assay

This cell-free assay directly measures the effect of a compound on the polymerization of purified tubulin.

Principle: The polymerization of tubulin into microtubules causes an increase in the light scattering of the solution, which can be monitored spectrophotometrically at 340 nm. Inhibitors of tubulin polymerization will prevent or reduce this increase in light scattering.

Protocol:

-

Reaction Setup: In a 96-well plate, prepare a reaction mixture containing purified tubulin, a polymerization buffer (e.g., G-PEM buffer with GTP), and the test compound at various concentrations.

-

Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.

-

Monitoring Polymerization: Monitor the increase in absorbance at 340 nm over time using a temperature-controlled microplate reader.

-

Data Analysis: Plot the absorbance versus time to generate polymerization curves. Calculate the percentage of inhibition for each compound concentration relative to a control (e.g., colchicine) and determine the IC50 value.

Future Perspectives and Conclusion

The 2-aminoindole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The diverse biological activities and the amenability of the core to chemical modification ensure its continued relevance in drug discovery. Future research in this area will likely focus on:

-

Improving Selectivity: Designing derivatives with higher selectivity for their intended targets to minimize off-target effects and improve their therapeutic index.

-

Overcoming Drug Resistance: Developing 2-aminoindoles that are effective against drug-resistant cancer cells and microbial pathogens.

-

Exploring New Therapeutic Areas: Investigating the potential of substituted 2-aminoindoles in other disease areas, such as inflammatory and metabolic disorders.

-

Advanced Drug Delivery: Formulating 2-aminoindole-based drugs into novel drug delivery systems to enhance their bioavailability and therapeutic efficacy.

References

Sources

- 1. growingscience.com [growingscience.com]

- 2. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of 2-Aminoindoles through Gold-Catalyzed C-H Annulations of Sulfilimines with N-Arylynamides [organic-chemistry.org]

- 4. Facile one-pot synthesis of 2-aminoindoles from simple anilines and ynamides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. pubblicazioni.unicam.it [pubblicazioni.unicam.it]

- 6. Prominent Neuroprotective Potential of Indole-2-N-methylpropargylamine: High Affinity and Irreversible Inhibition Efficiency towards Monoamine Oxidase B Revealed by Computational Scaffold Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. japsonline.com [japsonline.com]

- 9. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, structure-activity relationship studies and biological evaluation of novel 2,5-disubstituted indole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. jocpr.com [jocpr.com]

- 12. Synthesis and Antimicrobial Activity of 3-Alkylidene-2-Indolone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chemrxiv.org [chemrxiv.org]

- 14. Synthesis, Antimicrobial Activities, and Model of Action of Indolyl Derivatives Containing Amino-Guanidinium Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Antiviral activity of indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Frontiers | Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations [frontiersin.org]

- 17. mdpi.com [mdpi.com]

- 18. Frontiers | Neuroprotective Effect of Catalpol via Anti-Oxidative, Anti-Inflammatory, and Anti-Apoptotic Mechanisms [frontiersin.org]

- 19. Indole derivatives as neuroprotectants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]

- 21. Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Indole derivatives as tubulin polymerization inhibitors for the development of promising anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations [mdpi.com]

- 26. Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 29. mdpi.com [mdpi.com]

- 30. Synthesis and biological evaluation of 2-aminothiazoles and their amide derivatives on human adenosine receptors. Lack of effect of 2-aminothiazoles as allosteric enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Unseen: A Technical Guide to the Safe Handling of 1-Methyl-1H-indol-2-amine hydrochloride

This guide provides an in-depth technical framework for the safe handling, storage, and disposal of 1-Methyl-1H-indol-2-amine hydrochloride (CAS No. 42456-82-6). Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural checklists to instill a deep, causal understanding of the requisite safety protocols. The indole scaffold is a privileged structure in medicinal chemistry, and meticulous safety practices are paramount to harnessing its potential while ensuring personnel and environmental protection.[1]

Section 1: Compound Profile and Hazard Identification

1-Methyl-1H-indol-2-amine hydrochloride is a research chemical with the molecular formula C₉H₁₁ClN₂ and a molecular weight of 182.65 g/mol .[2] While comprehensive toxicological data for this specific compound is not fully available, the known hazards are based on its chemical structure and GHS classifications. It is classified as an irritant to the skin and eyes, and may cause respiratory irritation.[2][3]

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₁₁ClN₂ | PubChem[2] |

| Molecular Weight | 182.65 g/mol | PubChem[2] |

| Appearance | Solid (form may vary) | General knowledge |

| Storage | Sealed in a dry, room-temperature environment | Benchchem[1] |

Table 2: GHS Hazard Identification

| Hazard Class | Hazard Statement | GHS Classification Code |

| Skin Corrosion/Irritation | Causes skin irritation | H315[2] |

| Serious Eye Damage/Eye Irritation | Causes serious eye irritation | H319[2] |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation | H335[2] |

The primary hazards associated with this compound are dermal, ocular, and respiratory irritation. The hydrochloride salt suggests that in the presence of moisture, it may exhibit acidic properties, warranting caution to prevent contact with incompatible materials.

Section 2: Risk Assessment and Mitigation Workflow

A thorough risk assessment is the cornerstone of safe laboratory practice. The following workflow illustrates a systematic approach to identifying and mitigating risks associated with handling 1-Methyl-1H-indol-2-amine hydrochloride.

Caption: A logical workflow for assessing and mitigating risks.

Section 3: Engineering and Administrative Controls

The principle of ALARA (As Low As Reasonably Achievable) should guide all handling procedures.

Engineering Controls: The primary engineering control for handling this powdered substance is a certified chemical fume hood.[4] This is crucial to prevent the inhalation of airborne particles, which can cause respiratory irritation.[2] The fume hood also provides a contained space in the event of a spill. General laboratory ventilation should be adequate to disperse any fugitive emissions.

Administrative Controls:

-

Standard Operating Procedures (SOPs): Develop and strictly adhere to detailed SOPs for all experimental work involving this compound.

-

Training: All personnel must be trained on the specific hazards of 1-Methyl-1H-indol-2-amine hydrochloride, as well as the proper use of PPE and emergency procedures.

-

Restricted Access: Designate specific areas for handling and storing this compound.

-

Hygiene Practices: Prohibit eating, drinking, and smoking in the laboratory.[5] Wash hands thoroughly after handling the compound.[4]

Section 4: Personal Protective Equipment (PPE)

The appropriate selection and use of PPE is the final barrier between the researcher and the chemical.

Table 3: Recommended Personal Protective Equipment

| Body Part | Protection | Rationale and Specifications |

| Eyes/Face | Safety glasses with side shields or goggles. A face shield is recommended when handling larger quantities. | Protects against splashes and airborne particles that can cause serious eye irritation.[2] |

| Hands | Nitrile gloves. | Provides a barrier against skin contact which can cause irritation.[2] Inspect gloves before use and change them frequently, especially if contaminated. |

| Body | A fully buttoned laboratory coat. | Protects skin and personal clothing from contamination. |

| Respiratory | Not typically required when handled in a fume hood. If a fume hood is not available, a NIOSH-approved respirator with an appropriate particulate filter may be necessary. | Prevents inhalation of the powder which can cause respiratory irritation.[2] |

Section 5: Handling and Storage Protocols

Protocol 1: Weighing and Handling of Solid 1-Methyl-1H-indol-2-amine hydrochloride

-

Preparation: Don all required PPE as outlined in Table 3. Ensure the chemical fume hood is operational.

-

Containment: Perform all manipulations, including weighing, within the fume hood.

-

Dispensing: Use a spatula to carefully transfer the desired amount of the solid. Avoid creating dust.

-

Cleaning: After weighing, carefully clean the spatula and any contaminated surfaces within the fume hood.

-

Storage: Tightly reseal the container and return it to the designated storage area.

Storage: Store 1-Methyl-1H-indol-2-amine hydrochloride in a cool, dry, and well-ventilated area away from incompatible substances.[5] The container should be kept tightly closed to prevent moisture absorption and contamination.[5]

Stability and Reactivity:

-

Reactivity: Indole derivatives can be sensitive to strong acids and high temperatures, which may lead to decomposition.[6]

-

Chemical Stability: The compound is stable under recommended storage conditions.

-

Incompatible Materials: Avoid strong oxidizing agents.[7] Keep away from strong bases, as this could potentially liberate the free amine.

Section 6: Emergency Procedures

Protocol 2: Spill Cleanup for Solid 1-Methyl-1H-indol-2-amine hydrochloride

-

Evacuation and Alerting: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert others.

-

PPE: Don appropriate PPE, including respiratory protection if necessary.

-

Containment: Prevent the spread of the powder.

-

Cleanup:

-

Gently cover the spill with an inert absorbent material such as vermiculite, dry sand, or earth.[5][8]

-

Carefully sweep the mixture into a designated waste container.[9] Avoid generating dust.[10]

-

For residual powder, you may dampen a cloth with a suitable solvent (e.g., water, if compatible) to wipe the area.

-

-

Decontamination: Clean the spill area with soap and water.

-

Disposal: Label the waste container and dispose of it as hazardous chemical waste according to institutional and local regulations.[11]

First Aid Measures:

-

Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, seek immediate medical attention.

-

Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[12] If skin irritation persists, seek medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[13] Remove contact lenses if present and easy to do.[13] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Section 7: Waste Disposal

All waste containing 1-Methyl-1H-indol-2-amine hydrochloride, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous chemical waste.[11] Containers should be clearly labeled. Follow all local, state, and federal regulations for chemical waste disposal. Do not dispose of this chemical down the drain.[11]

References

-

J&K Scientific LLC. (2021, September 2). Chemical spill cleanup procedures. Retrieved from [Link]

-

PubChem. 1-methyl-1H-indol-2-amine hydrochloride. Retrieved from [Link]

-

PubChem. Indolin-1-amine hydrochloride. Retrieved from [Link]

-

SDS US. (2022, July 28). SDS US. Retrieved from [Link]

-

CUNY. (2023, May). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]

-

Collect and Recycle. Amine Disposal For Businesses. Retrieved from [Link]

-

Princeton EHS. Chemical Spill Procedures. Retrieved from [Link]

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Indole. Retrieved from [Link]

-

University of Manitoba. Chemical Spill Response Procedure. Retrieved from [Link]

-

Angene Chemical. (2024, November 1). Safety Data Sheet. Retrieved from [Link]

-

Georgia Tech Environmental Health & Safety. Spill Kits and Spill Clean Up Procedures. Retrieved from [Link]

-

Queen Mary University of London. Spill procedure: Clean-up guidance. Retrieved from [Link]

Sources

- 1. 1-Methyl-1H-indol-2-amine hydrochloride|CAS 42456-82-6 [benchchem.com]

- 2. 1-methyl-1H-indol-2-amine hydrochloride | C9H11ClN2 | CID 12211272 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Indolin-1-amine hydrochloride | C8H11ClN2 | CID 2760931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. angenechemical.com [angenechemical.com]

- 5. files.dep.state.pa.us [files.dep.state.pa.us]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. bhu.ac.in [bhu.ac.in]

- 8. jk-sci.com [jk-sci.com]

- 9. umanitoba.ca [umanitoba.ca]

- 10. qmul.ac.uk [qmul.ac.uk]

- 11. collectandrecycle.com [collectandrecycle.com]

- 12. Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline [pharmaguideline.com]

- 13. ccny.cuny.edu [ccny.cuny.edu]

Synthesis of 1-Methyl-1H-indol-2-amine Hydrochloride: An In-Depth Guide for Researchers

This comprehensive guide provides detailed application notes and protocols for the synthesis of 1-Methyl-1H-indol-2-amine hydrochloride, a valuable building block in medicinal chemistry and drug discovery.[1] The indole scaffold is a privileged structure in numerous biologically active compounds, and the introduction of a methyl group at the 1-position and an amine at the 2-position offers a key vector for molecular diversification and optimization of physicochemical properties. This document is intended for researchers, scientists, and drug development professionals, offering not only step-by-step instructions but also the scientific rationale behind the chosen synthetic strategy and experimental procedures.

Introduction

The synthesis of substituted indoles is a cornerstone of modern synthetic organic chemistry. Among these, 2-aminoindoles are particularly significant due to their presence in a wide array of pharmacologically active molecules. The target molecule, 1-Methyl-1H-indol-2-amine hydrochloride, provides a stable, crystalline salt of the reactive 2-amino-1-methylindole, facilitating its handling, storage, and use in subsequent synthetic transformations.

The synthetic approach detailed herein is a robust three-step sequence commencing with the readily available starting material, indole. The overall strategy involves:

-

N-Methylation of Indole: Introduction of the methyl group at the indole nitrogen.

-

Regioselective Nitration: Installation of a nitro group at the C2 position of the 1-methylindole intermediate.

-

Reduction and Salt Formation: Conversion of the nitro group to the corresponding amine and its subsequent conversion to the hydrochloride salt.

This guide will provide a thorough examination of each step, including detailed protocols, mechanistic insights, and practical considerations for successful execution in a laboratory setting.

Synthetic Workflow Overview

The overall synthetic pathway can be visualized as a three-stage process, each with distinct reaction conditions and purification strategies.

Sources

Part 1: Executive Summary & Strategic Overview

Application Note: Strategic One-Pot Synthesis of Functionalized 2-Aminoindoles

The 2-aminoindole scaffold is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore in GPCR ligands, kinase inhibitors, and antibacterial agents. However, its application is frequently bottlenecked by tautomeric instability . Unlike the robust indole core, 2-aminoindoles exist in a delicate equilibrium between the aromatic amino-indole (A) and the non-aromatic imino-indoline (B) forms.

The Synthetic Challenge: Standard Fischer indole synthesis fails for 2-amino derivatives. Consequently, researchers must rely on transition-metal-catalyzed cascades that operate under mild conditions to prevent decomposition.

Scope of This Guide: This application note details two distinct, field-validated "One-Pot" protocols designed to overcome these stability issues:

-

Method A (The Assembly Strategy): A Copper(II)-catalyzed three-component coupling (MCR) that assembles the indole core from simple acyclic precursors. Best for diversity-oriented synthesis (DOS).

-

Method B (The Cyclization Strategy): A Palladium(II)-catalyzed intramolecular aminocyclization of o-alkynylanilines. Best for high-precision scaffold decoration in late-stage functionalization.

Part 2: Scientific Foundation (Mechanism & Tautomerism)

To successfully synthesize 2-aminoindoles, one must stabilize the amino tautomer.

-

Tautomeric Trap: The imino form is often thermodynamically favored in unsubstituted 2-aminoindoles due to the high energy of the C2-N double bond vs. the loss of aromaticity.

-

Stabilization Strategy:

-

Electron-Withdrawing Groups (EWGs): Placing a sulfonyl (e.g., Ts, Ms) or acyl group on the exocyclic nitrogen stabilizes the amino form via conjugation.

-

Salt Formation: Isolation as hydrohalide salts (e.g., HCl, HBr) "locks" the structure in the protonated amidine form, preventing oxidative dimerization.

-

Visualizing the Reaction Pathway (Method A)

The following diagram illustrates the mechanistic logic of the Copper-Catalyzed Multicomponent Reaction (Method A), where a ketenimine intermediate is the pivot point for cyclization.

Figure 1: Mechanistic pathway for the Cu-catalyzed three-component synthesis. The in situ generation of the highly electrophilic ketenimine is the critical step driving the cascade.

Part 3: Detailed Experimental Protocols

Protocol A: Copper-Catalyzed Three-Component Coupling

Target: N-Sulfonyl-2-aminoindoles Mechanism: Ketenimine formation / Nucleophilic addition / Oxidative cyclization. Reference Grounding: Based on methodologies involving CuBr₂-mediated SET oxidative cyclization (See Ref 1, 3).

Reagents & Materials:

-

Component 1: Ethyl propiolate (or terminal alkyne) (1.0 equiv)

-

Component 2: p-Toluenesulfonyl azide (TsN₃) (1.2 equiv)

-

Component 3: Aryl amine (e.g., p-anisidine) (1.0 equiv)

-

Catalyst: CuBr₂ (10 mol%) or CuI (10 mol%) + oxidant (depending on variant). Note: CuBr₂ acts as both catalyst and oxidant in SET mechanisms.

-

Base: Na₂CO₃ (2.0 equiv) or Et₃N.

-

Solvent: THF or DMF (Anhydrous).

Step-by-Step Methodology:

-

Setup: Flame-dry a 25 mL Schlenk tube equipped with a magnetic stir bar. Allow to cool under a stream of Argon.

-

Reagent Addition: Add the Aryl amine (1.0 mmol), Ethyl propiolate (1.0 mmol), and TsN₃ (1.2 mmol) to the tube.

-

Catalyst Introduction: Add CuBr₂ (0.1 mmol, 10 mol%) and Na₂CO₃ (2.0 mmol) rapidly.

-

Solvation: Seal the tube with a septum and inject anhydrous THF (5.0 mL) via syringe.

-

Reaction: Place the tube in a pre-heated oil bath at 60–80°C . Stir vigorously for 4–8 hours.

-

Monitoring: Monitor by TLC (Hexane/EtOAc 3:1). Look for the disappearance of the azide (caution: azides are potentially explosive; do not concentrate the reaction mixture to dryness if unreacted azide remains).

-

-

Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and filter through a short pad of Celite to remove copper salts.

-

Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography on silica gel.

-

Eluent: Gradient of Hexane/EtOAc (90:10 to 70:30).

-

Note: The N-sulfonyl group stabilizes the product, allowing standard silica purification.

-

Yield Expectation: 70–85% Key Advantage: Assembles the indole core from cheap, acyclic starting materials.

Protocol B: Palladium-Catalyzed Aminocyclization of o-Alkynylanilines

Target: 2-Substituted Indoles / Dehydrotryptophans Mechanism: Aminopalladation / Reductive Elimination. Reference Grounding: Based on Pd-catalyzed cascades described in J. Org. Chem. (See Ref 2, 4).

Reagents & Materials:

-

Substrate: o-Alkynylaniline (1.0 equiv). (Prepared via Sonogashira coupling of o-iodoaniline).

-

Nucleophile: Secondary amine (e.g., Morpholine) or Isocyanate (for urea derivatives).

-

Catalyst: PdCl₂(MeCN)₂ (5 mol%) or Pd(OAc)₂.

-

Oxidant/Additive: CuCl₂ (2.0 equiv) is required if the reaction is intermolecular oxidative coupling. For intramolecular cyclization of ureas, only base is needed.

-

Solvent: CH₃CN or Toluene.

Step-by-Step Methodology:

-

Precursor Synthesis (Brief): React o-iodoaniline with a terminal alkyne (Pd/Cu cat.) to generate the o-alkynylaniline. Isolate this intermediate if possible for cleaner cyclization.

-

Cyclization Setup: In a reaction vial, dissolve o-alkynylaniline (0.5 mmol) in CH₃CN (3 mL).

-

Activation: Add PdCl₂(MeCN)₂ (5 mol%) and CuCl₂ (1.5 mmol, 3 equiv).

-

Nucleophile Addition: Add the secondary amine (2.0 equiv).

-

Reaction: Stir at 80°C for 2–6 hours.

-

Mechanism Check: Pd(II) activates the alkyne -> Amine attacks the activated triple bond -> Pd species attacks the aromatic ring (or nitrogen) -> Reductive elimination.

-

-

Quench: Cool and quench with saturated aqueous NH₄Cl/NH₃ (1:1) to complex the copper (turns deep blue).

-

Extraction: Extract with EtOAc (3 x 10 mL). Wash combined organics with brine.

-

Purification: Flash chromatography on neutral alumina or basified silica (Et₃N treated).

-

Critical: Free 2-aminoindoles degrade on acidic silica. Always use basic conditions.

-

Part 4: Data Summary & Optimization Guide

Table 1: Comparative Analysis of Methodologies

| Feature | Method A (Cu-MCR) | Method B (Pd-Cyclization) |

| Complexity | Low (One-step assembly) | Medium (Requires o-alkynylaniline) |

| Atom Economy | High | Moderate (Depends on leaving groups) |

| Product Stability | High (Sulfonyl-protected) | Variable (Often requires protection) |

| Substrate Tolerance | High for aryl amines | High for alkyne substituents |

| Primary Risk | Azide handling (Safety) | Catalyst deactivation / Oxidation |

Troubleshooting Decision Matrix:

Figure 2: Troubleshooting flow for common synthetic failures in 2-aminoindole chemistry.

References

-

Youn, S. W., et al. "One-pot synthesis of 2-aminoindoles from simple anilines and ynamides." Organic Letters (Cited via ResearchGate).

-

Cacchi, S., et al. "Palladium-Catalyzed Aminocyclization–Coupling Cascades: Preparation of Dehydrotryptophan Derivatives."[1] The Journal of Organic Chemistry.

-

Adib, M., et al. "One-pot synthesis of 2-aminoindole derivatives via CuBr2-mediated SET oxidative cyclization." ResearchGate.[2][3]

-

Siciliano, S., et al. "Synthesis of 2-Substituted Indoles via Pd-Catalyzed Cyclization in an Aqueous Micellar Medium."[4] Molecules.

-

Raczyńska, E. D., et al. "Influence of the Solvent on the Stability of Aminopurine Tautomers." Molecules (Re: Tautomeric Stability).

Sources

Application Note: Fischer Indole Synthesis for Methylated Indoles

Executive Summary

The Fischer Indole Synthesis (FIS) remains the premier method for generating the indole scaffold, a ubiquitous pharmacophore in therapeutics (e.g., sumatriptan, indomethacin).[1][2] However, the synthesis of methylated indoles introduces specific regiochemical challenges that are often oversimplified in general texts.

This guide addresses the critical nuances of synthesizing methylated indoles, specifically focusing on:

-

Regiocontrol: Managing the formation of 4- vs. 6-methyl isomers when using meta-substituted hydrazines.

-

Green Catalysis: Transitioning from viscous Polyphosphoric Acid (PPA) to solid acid catalysts (Montmorillonite K-10) for easier workup.

-

Indolenine Formation: Protocols for 3,3-disubstituted intermediates (e.g., 2,3,3-trimethylindolenine).

Mechanistic Insights & Regiocontrol

The Core Mechanism

The reaction proceeds via a phenylhydrazone intermediate, which undergoes acid-catalyzed tautomerization to an ene-hydrazine.[3] The rate-determining step is the [3,3]-sigmatropic rearrangement, which breaks the N-N bond and forms the new C-C bond.

Figure 1: The mechanistic pathway of the Fischer Indole Synthesis.[3][4] The [3,3]-sigmatropic rearrangement is the critical step defining regioselectivity.

The Regioselectivity Challenge

When synthesizing methylated indoles, two primary regiochemical issues arise:

A. The Meta-Substitution Paradox (Hydrazine Asymmetry)

Using 3-methylphenylhydrazine can yield two isomers:

-

6-Methylindole: Resulting from attack at the para position (relative to the methyl group).

-

4-Methylindole: Resulting from attack at the ortho position.

Expert Insight: Electronic effects (methyl is electron-donating) slightly favor the para attack (leading to the 6-isomer), but the difference is small. Steric hindrance at the ortho site also disfavors the 4-isomer.

-

Typical Ratio: ~60:40 to 80:20 favoring the 6-methyl isomer.

-

Control: Solvent choice affects this. Weakly acidic solvents (AcOH) tend to show lower selectivity than strong mineral acids.

B. Ketone Asymmetry

Using methyl ethyl ketone (2-butanone) can yield:

-

2,3-Dimethylindole: Derived from the more substituted enol (Saytzeff product).

-

2-Ethylindole: Derived from the less substituted enol (Hofmann product).

Expert Insight: Thermodynamic conditions (strong acid, high heat) favor the more substituted enol, predominantly yielding 2,3-dimethylindole .

Catalyst Selection Guide

The choice of catalyst dictates the yield, workup difficulty, and green profile of the reaction.

| Catalyst | Type | Key Advantage | Key Disadvantage | Best For |

| Polyphosphoric Acid (PPA) | Brønsted (Liquid) | High yields; acts as both solvent and catalyst. | Extremely viscous; difficult to quench; generates large phosphate waste. | Protocol A: Large-scale synthesis of simple indoles (e.g., 2-methylindole). |

| ZnCl₂ / AcOH | Lewis Acid | Standard laboratory method; good regiocontrol. | Requires stoichiometric amounts often; difficult to remove zinc salts completely. | General purpose synthesis. |

| Montmorillonite K-10 | Solid Acid | Green Chemistry; Reusable; amenable to microwave irradiation. | Can be slower without microwave assistance; requires filtration. | Protocol B: Rapid, small-to-medium scale library generation. |

Optimized Protocols

Protocol A: Synthesis of 2-Methylindole (The PPA Method)

Target: Robust synthesis for gram-scale production.

Reagents:

-

Phenylhydrazine (1.0 eq)

-

Acetone (1.2 eq)

-

Polyphosphoric Acid (PPA) (10-15 g per g of hydrazine)

Workflow:

-

Hydrazone Formation (In Situ): In a flask, mix phenylhydrazine and acetone. A mild exotherm will occur. (Note: Pre-isolating the hydrazone is optional but often improves purity).

-

Cyclization: Add the crude hydrazone dropwise to PPA pre-heated to 80°C.

-

Critical Step: Maintain internal temperature between 90-110°C. Do not exceed 120°C to avoid charring.

-

-

Heating: Stir at 100°C for 30-45 minutes. The mixture will turn dark brown/black.

-

Quenching: Pour the hot reaction mixture slowly into a large volume of crushed ice/water with vigorous stirring. PPA is viscous; mechanical stirring is recommended.

-

Workup: The crude indole will precipitate as a solid or oil. Extract with ethyl acetate.[5] Wash with NaHCO₃ (sat.) to remove acid traces.

-

Purification: Steam Distillation is the gold standard for 2-methylindole. The product co-distills with water as white crystals/flakes, leaving tarry polymerization side-products behind.

Protocol B: Microwave-Assisted Synthesis using Montmorillonite K-10

Target: Green, high-throughput synthesis of 2,3-dimethylindole.

Reagents:

-

Phenylhydrazine (1.0 eq)

-

2-Butanone (Methyl Ethyl Ketone) (1.1 eq)

-

Montmorillonite K-10 Clay (500 mg per mmol of reactant)

-

Solvent: Ethanol (or solvent-free)

Workflow:

-

Preparation: Mix phenylhydrazine and 2-butanone in a microwave vial.

-

Catalyst Addition: Add Montmorillonite K-10 clay.[6] If using solvent-free conditions, ensure the clay is well-dispersed in the liquid mixture.

-

Irradiation: Seal the vial. Irradiate at 120°C for 10-15 minutes .

-

Note: Conventional heating requires refluxing for 3-5 hours.

-

-

Workup: Dilute with ethyl acetate and filter through a celite pad to remove the clay catalyst.

-

Purification: Concentrate the filtrate. Recrystallize from hexane/ethanol or purify via flash column chromatography (Hexane:EtOAc 9:1).

Protocol C: Synthesis of 2,3,3-Trimethylindolenine

Target: Synthesis of the non-aromatic intermediate (essential for cyanine dyes).

Reagents:

-

3-Methyl-2-butanone (Isopropyl methyl ketone)

-

Glacial Acetic Acid (Solvent/Catalyst)

Workflow:

-

Reflux phenylhydrazine and 3-methyl-2-butanone in glacial acetic acid for 3 hours.

-

Mechanism Note: The [3,3] shift occurs, but the resulting intermediate has a quaternary carbon at position 3. It cannot eliminate ammonia to aromatize fully into a 1H-indole. It remains as the indolenine (3H-indole).

-

Purification: Remove acetic acid under reduced pressure. Distill the residue under vacuum.[5] 2,3,3-Trimethylindolenine is a reddish-brown oil that degrades upon prolonged air exposure. Store under nitrogen.

Troubleshooting & Quality Control

Self-Validating the Reaction

-

Visual Cue: Evolution of ammonia gas (NH₃) indicates the cyclization is proceeding. Use damp pH paper at the vent to confirm basic gas evolution.

-

TLC Monitoring: Hydrazones are typically less polar than indoles. The disappearance of the hydrazone spot and the appearance of a fluorescent blue/purple spot (under UV 254/365 nm) indicates indole formation.

Common Failure Modes

| Observation | Root Cause | Corrective Action |

| Low Yield / Tarry Mess | Overheating or PPA concentration too high. | Reduce temperature to <100°C; improve stirring during quench. |

| No Reaction | Catalyst acidity too low. | Switch from AcOH to ZnCl₂ or PPA; ensure anhydrous conditions if using Lewis acids. |

| Regioisomer Mixture | Substrate control (Meta-substitution). | Purify via recrystallization (isomers often have distinct crystal habits) or HPLC. |

References

-

Robinson, B. (1963). "The Fischer Indole Synthesis."[1][2][3][5][7][8][9][10] Chemical Reviews, 63(4), 373–401. Link

-

Organic Syntheses. (1942). "2-Methylindole."[1][11] Org.[5][6][9][12][13] Synth., Coll. Vol. 3, p.597. Link

-

Bhattacharya, A., et al. (2020). "Montmorillonite K10: An Efficient Organo-Heterogeneous Catalyst for Synthesis of Benzimidazole Derivatives." Catalysts, 10(8), 834. (Cited for K-10 activation protocols applicable to FIS). Link

-

Hughes, D. L. (1993). "Progress in the Fischer Indole Synthesis." Organic Preparations and Procedures International, 25(6), 607-632. Link

-

BenchChem. (2025).[1][5] "Protocol for Fischer Indole Synthesis of 2-Methylindoles." (General protocol verification). Link

Sources

- 1. benchchem.com [benchchem.com]

- 2. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]

- 3. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Montmorillonite Catalyzed Synthesis of Novel Steroid Dimers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fischer Indole Synthesis | Thermo Fisher Scientific - JP [thermofisher.com]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. iris.unina.it [iris.unina.it]

- 12. Fischer Indole Synthesis [organic-chemistry.org]

- 13. jocpr.com [jocpr.com]

Technical Application Note: In Vitro Profiling & Handling of 1-Methyl-1H-indol-2-amine Hydrochloride

[1][2][3]

Executive Summary & Chemical Profile[1][2][3][4]

1-Methyl-1H-indol-2-amine hydrochloride is a specialized indole derivative primarily utilized in Fragment-Based Drug Discovery (FBDD) and as a reactive scaffold for synthesizing fused heterocycles (e.g., pyrimido[1,2-a]indoles).[1][2] Unlike stable drug candidates, this compound presents unique challenges in in vitro assays due to the tautomeric nature of the 2-aminoindole core.[1][2]

While the hydrochloride salt confers solid-state stability, the compound is prone to oxidative dimerization and tautomerization (amino-indole

Physicochemical Snapshot

| Property | Data | Relevance to Assays |

| Molecular Weight | 182.65 g/mol | Ideal for Fragment Screening (Rule of 3 compliant).[1][2][3] |

| Solubility (DMSO) | >50 mM | High stock concentration possible.[1][2][3] |